N-(3,5-dichlorophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide
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Overview
Description
“N-(3,5-dichlorophenyl)benzenesulfonamide” is a chemical compound that has been used as an inhibitor of Rac activation by Dock5 . It’s a solid substance with a white to gray color .
Molecular Structure Analysis
The molecular formula of “N-(3,5-dichlorophenyl)benzenesulfonamide” is C12H9Cl2NO2S, and its molecular weight is 302.17 g/mol . The InChI Key is HMKZVAZQKOKXRZ-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
“N-(3,5-dichlorophenyl)benzenesulfonamide” is a solid substance with a white to gray color . Its molecular weight is 302.17 g/mol .Scientific Research Applications
Vibrational Spectroscopy and Quantum Computational Approach
A study by Mary, Pradhan, & James (2022) explored the vibrational spectroscopic signatures of N-(4-chlorophenyl)-2-[(4,6-di-aminopyrimidin-2-yl)sulfanyl]acetamide, which shares structural similarities with the compound . This research provides insights into the molecular structure and interactions through vibrational spectral analysis, density functional theory, and Hirshfeld surface analysis.
Antibacterial and Antifungal Studies
Another study by Lahtinen et al. (2014) investigated the antibacterial and antifungal activities of related N-substituted Sulfanilamide derivatives. This research could guide the understanding of the potential antibacterial properties of N-(3,5-dichlorophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide.
Synthesis and Pharmacological Evaluation
Research by Siddiqui et al. (2014) focused on the synthesis and pharmacological evaluation of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides. This study's insights into the synthesis process and pharmacological properties may be applicable to the compound .
Hemolytic and Thrombolytic Activity Evaluation
A study by Aziz-Ur-Rehman et al. (2020) evaluated the hemolytic and thrombolytic activities of 5-(3-chlorophenyl)-2-((N-(substituted)-2-acetamoyl)sulfanyl)-1,3,4-oxadiazole derivatives. This research could provide a basis for understanding similar activities in this compound.
Conformational Studies
The study by Ishmaeva et al. (2015) investigated the conformations of similar compounds, providing insights into the molecular structure and behavior of this compound.
Safety and Hazards
Properties
IUPAC Name |
N-(3,5-dichlorophenyl)-2-(4-methylphenyl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NOS/c1-10-2-4-14(5-3-10)20-9-15(19)18-13-7-11(16)6-12(17)8-13/h2-8H,9H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKRKSTQDJVYCMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=CC(=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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